molecular formula C15H24N2O2 B6191023 tert-butyl 4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate CAS No. 2648947-68-4

tert-butyl 4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate

Cat. No.: B6191023
CAS No.: 2648947-68-4
M. Wt: 264.4
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Description

tert-butyl 4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of tert-butyl 4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl piperazine-1-carboxylate and 1-cyclopropylprop-2-yn-1-yl bromide.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under inert atmosphere conditions (e.g., nitrogen or argon).

    Catalysts and Reagents: Common reagents used in the synthesis include bases like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

    Procedure: The tert-butyl piperazine-1-carboxylate is reacted with 1-cyclopropylprop-2-yn-1-yl bromide in the presence of a base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired this compound in high purity.

Chemical Reactions Analysis

tert-butyl 4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted piperazine derivatives.

    Hydrolysis: Hydrolysis of the tert-butyl ester group can be achieved using acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Scientific Research Applications

tert-butyl 4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates. Its unique structure allows for the exploration of new pharmacological activities.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

    Chemical Biology: The compound is employed in chemical biology to probe biological pathways and investigate cellular processes.

    Industrial Applications: It can be used in the development of new materials and chemical processes due to its reactivity and stability.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-butyl 4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

    tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of a cyclopropyl group, leading to different chemical and biological properties.

    tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate:

    tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate: This compound has a propynyl group, which can influence its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and potential for diverse applications.

Properties

CAS No.

2648947-68-4

Molecular Formula

C15H24N2O2

Molecular Weight

264.4

Purity

95

Origin of Product

United States

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